Propylene glycol 2-caprylate
Description
Structure
3D Structure
Properties
CAS No. |
154747-99-6 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-hydroxypropan-2-yl octanoate |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-8-11(13)14-10(2)9-12/h10,12H,3-9H2,1-2H3 |
InChI Key |
NHIGQUPXHAUEEB-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OC(C)CO |
Canonical SMILES |
CCCCCCCC(=O)OC(C)CO |
Origin of Product |
United States |
Synthetic Methodologies and Ester Chemistry in Research Contexts
Esterification Pathways for Propylene (B89431) Glycol 2-Caprylate
The formation of propylene glycol 2-caprylate is primarily achieved through two main synthetic routes: direct esterification and transesterification. Both methods are widely employed in laboratory and industrial settings to produce propylene glycol esters. fao.org
Direct Esterification Approaches in Laboratory Synthesis
Direct esterification is a common and straightforward method for synthesizing propylene glycol esters, which involves the reaction of propylene glycol with a fatty acid, in this case, caprylic acid. fao.orggoogle.com This reaction is typically catalyzed by an acid. The process generally results in a mixture of products, including the desired propylene glycol monoesters (both 1- and 2-isomers), diesters, and unreacted starting materials. google.com
The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is often removed. Common laboratory conditions involve heating the reactants under reflux. For instance, the synthesis of propylene glycol dicaprylate, a related diester, often uses a molar ratio of 1:2.2 (propylene glycol to caprylic acid) and temperatures between 110–130°C with an acid catalyst like sulfuric acid. While this example aims for the diester, similar principles apply to monoester synthesis, where adjusting the molar ratio is crucial.
Enzymatic esterification using lipases presents a milder and more selective alternative to chemical catalysis. Lipases can catalyze the esterification of propylene glycol and caprylic acid under less extreme temperatures, for example, 60–70°C. The choice of enzyme and reaction conditions, such as the solvent, can significantly influence the reaction's regioselectivity, which is the preferential reaction at one of the two different hydroxyl groups of propylene glycol. researchgate.net
Table 1: Comparison of Direct Esterification Methods
| Parameter | Acid-Catalyzed Esterification | Enzymatic Esterification (Lipase) |
|---|---|---|
| Reactants | Propylene Glycol, Caprylic Acid | Propylene Glycol, Caprylic Acid |
| Catalyst | Sulfuric Acid (H₂SO₄) | Immobilized Lipase (B570770) (e.g., Novozym 435) |
| Temperature | 110–130°C | 60–70°C |
| Byproduct Removal | Reflux to remove water | Molecular sieves to adsorb water |
| Selectivity | Generally lower, produces a mix of isomers and diesters google.com | Can be highly regioselective depending on the enzyme researchgate.netgoogle.com |
Transesterification Processes for Ester Derivatives
Transesterification is another major pathway for producing propylene glycol esters. This process involves reacting propylene glycol with an existing ester, such as a fatty acid methyl ester (FAME) like methyl caprylate, or a triglyceride (an ester of glycerol). fao.orgaip.org This method can be advantageous as triglycerides from edible oils and fats are often more cost-effective than free fatty acids. google.com
The reaction can be catalyzed by either chemical catalysts (e.g., potassium methoxide, KOCH₃) or enzymes (lipases). aip.orgacs.org A study on producing propylene glycol esters from fatty acid methyl esters (FAME) reported a 92% yield at 170°C. aip.orgaip.orgresearchgate.net
Enzymatic transesterification, in particular, has been extensively studied for its potential to produce high yields of monoesters under mild conditions. acs.org Research using lipase from Pseudomonas cepacia demonstrated its effectiveness in the transesterification of triglycerides with propylene glycol. The yield of propylene glycol monoesters could be significantly influenced by factors such as the solvent, temperature, and reactant ratios. acs.org The use of molecular sieves to remove byproducts like glycerol (B35011) or methanol (B129727) can further increase the yield. acs.org
Regioisomeric Considerations in Propylene Glycol Caprylates
Propylene glycol is an asymmetrical diol, possessing a primary hydroxyl group (at position 1) and a secondary hydroxyl group (at position 2). This structural asymmetry means that its esterification with a single molecule of caprylic acid can result in two distinct positional isomers, or regioisomers: propylene glycol 1-caprylate (a primary ester) and this compound (a secondary ester). nih.govgoogle.comnih.gov
Formation and Characterization of Isomeric Forms Relevant to Functionality
The formation of these two isomers is a direct consequence of the differing reactivity of the primary and secondary hydroxyl groups. Generally, primary alcohols are more reactive than secondary alcohols, meaning that under many reaction conditions, the formation of the 1-monoester is favored over the 2-monoester. google.com
However, the ratio of the two isomers can be controlled to some extent by the choice of catalyst and reaction conditions. Lipases, for example, can exhibit high regioselectivity. Some lipases preferentially catalyze esterification at the primary hydroxyl group, leading to a higher yield of the 1-isomer. google.com A study using a lipase immobilized on a silica (B1680970) gel carrier to react propylene glycol and caprylic acid reported that after 24 hours in a hexane (B92381) solvent, the product contained 33% 1-position monoester and only 7% 2-position monoester. google.com
Characterization and differentiation of these isomers are critical and are typically accomplished using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. bruker.combruker.comresearchgate.net Both ¹H NMR and ¹³C NMR can distinguish between the 1- and 2-isomers due to the different chemical environments of the protons and carbon atoms in each molecule. bruker.com For instance, the signals corresponding to the CH and CH₂ groups of the propylene glycol moiety will have distinct chemical shifts depending on whether the ester linkage is at the primary or secondary position. researchgate.net Gas chromatography (GC) is also a powerful tool for separating and quantifying the isomers in a mixture. researchgate.netjeom.org
Table 2: Properties of Propylene Glycol Caprylate Isomers
| Property | Propylene Glycol 1-Caprylate | This compound |
|---|---|---|
| Systematic Name | 2-hydroxypropyl octanoate (B1194180) nih.gov | 1-hydroxypropan-2-yl octanoate nih.gov |
| CAS Number | 31565-12-5 nih.gov | 154747-99-6 nih.gov |
| Molecular Formula | C₁₁H₂₂O₃ nih.gov | C₁₁H₂₂O₃ nih.gov |
| Molecular Weight | 202.29 g/mol nih.gov | 202.29 g/mol nih.gov |
| Structural Feature | Ester linkage at the primary (C1) hydroxyl group | Ester linkage at the secondary (C2) hydroxyl group |
Purification and Isolation Techniques for Research-Grade this compound
Following synthesis, the reaction mixture typically contains the target this compound, its isomer (propylene glycol 1-caprylate), unreacted starting materials (propylene glycol and caprylic acid), and diesters. google.com Obtaining research-grade this compound requires effective purification and isolation techniques.
Chromatographic methods are the most common and effective for separating the components of this complex mixture. nih.gov Column chromatography, using a stationary phase like silica gel, can separate compounds based on differences in polarity. Since the two monoester isomers have slightly different polarities, they can be separated from each other and from the more nonpolar diesters and more polar unreacted propylene glycol.
High-Performance Liquid Chromatography (HPLC) is another powerful technique used for both analytical and preparative-scale separation of the isomers. Size-exclusion chromatography has also been utilized for the analysis of propylene glycol monocaprylate. shodexhplc.comshodex.com
For larger scale purification, molecular distillation can be employed to separate the monoesters from the less volatile diesters and triglycerides, although it may not effectively separate the 1- and 2-isomers from each other. fao.org Other purification steps can include washing to remove catalysts or water-soluble impurities and the use of adsorbents like activated carbon or molecular sieves to remove minor impurities and water. google.comgoogle.com
Advanced Formulation Design and Engineering in Drug Delivery Research
Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) Research
Propylene (B89431) glycol 2-caprylate, also known as Propylene Glycol Monocaprylate, is a key excipient in the development of Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS). These systems are isotropic mixtures of an oil, surfactant, and often a co-surfactant or co-solvent, designed to form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. scienceopen.comresearchgate.net The primary advantage of these systems is their ability to enhance the oral bioavailability of poorly water-soluble drugs. researchgate.net Propylene glycol 2-caprylate's utility in these formulations stems from its dual functionality as both an oil phase and a co-surfactant. gattefosse.comgattefosse.compharmaexcipients.com
This compound serves as a crucial oil phase in SEDDS and SNEDDS formulations. researchgate.netnih.gov Its chemical structure, consisting of propylene glycol esterified with caprylic acid, provides a lipophilic environment capable of dissolving a wide range of poorly water-soluble active pharmaceutical ingredients (APIs). gattefosse.comgattefosse.commdpi.com The selection of the oil phase is a critical first step in formulation development, as it directly influences the drug's solubility and the subsequent emulsification process. researchgate.net
In a study developing a nanoemulsion for the anticancer agent plumbagin (B1678898), this compound (Capryol® 90) was selected as the oil phase. researchgate.netnih.gov This choice was based on its ability to effectively solubilize the lipophilic drug. researchgate.net Similarly, research on SNEDDS for paclitaxel (B517696), another poorly water-soluble anticancer drug, identified this compound as a suitable oil phase due to its high solubilizing capacity for the drug. soeagra.com The solubility of paclitaxel in this compound was found to be 67.95 ± 1.20 mg/mL. soeagra.com
The oil component in a SEDDS or SNEDDS formulation also plays a role in the self-emulsification process. The ability of the oil to penetrate and swell the tail group region of the surfactant monolayer influences the curvature of the oil-water interface, which is a key factor in the formation of nanoemulsions. researchgate.net
In addition to its role as an oil phase, this compound can also function as a co-surfactant in SEDDS and SNEDDS. gattefosse.comgattefosse.compharmaexcipients.com Co-surfactants are typically amphiphilic molecules that partition between the oil and water phases, further reducing the interfacial tension and increasing the fluidity of the interfacial film. researchgate.netiajps.com This increased fluidity is essential for the spontaneous formation of microemulsions and nanoemulsions. researchgate.net
This compound, with a Hydrophilic-Lipophilic Balance (HLB) value of approximately 5 or 6, is a nonionic water-insoluble surfactant that is often used in combination with a primary surfactant to optimize emulsification. gattefosse.comgattefosse.com Its inclusion in a formulation can lead to the formation of smaller and more stable nanoemulsion droplets. farmaciajournal.com The co-surfactant helps to modify the curvature of the interface, which is necessary to achieve the low interfacial tensions required for spontaneous emulsification. researchgate.net
Research on microemulsions for topical delivery has demonstrated the beneficial effect of using this compound as a co-surfactant. In one study, formulations containing this compound as a co-surfactant exhibited significantly larger microemulsion regions in ternary phase diagrams compared to those without a co-surfactant. farmaciajournal.com
Ternary phase diagrams are graphical representations of the phase behavior of a three-component system, typically consisting of an oil, a surfactant, and an aqueous phase, at a constant temperature and pressure. itmedicalteam.plamazonaws.com In the context of SEDDS and SNEDDS development, these diagrams are invaluable tools for identifying the concentration ranges of the components that lead to the formation of stable nanoemulsions. researchgate.netsoeagra.comitmedicalteam.pl
The construction of a pseudo-ternary phase diagram involves titrating a mixture of the oil and surfactant/co-surfactant (Sₘᵢₓ) with an aqueous phase. itmedicalteam.plnih.gov The resulting phases, such as nanoemulsions, microemulsions, liquid crystals, or coarse emulsions, are visually observed and mapped onto the diagram. itmedicalteam.plnih.gov The area within the diagram that represents the desired nanoemulsion phase is known as the nanoemulsification region. researchgate.netitmedicalteam.pl
For example, in the development of a plumbagin nanoemulsion, a pseudo-ternary phase diagram was constructed using this compound as the oil phase, a 1:1 mixture of Labrasol®/Kolliphor® RH 40 as the surfactant/co-surfactant, and water as the aqueous phase. researchgate.net The diagram revealed a specific region where a stable oil-in-water (o/w) nanoemulsion was formed. researchgate.net Similarly, in the formulation of a paclitaxel SNEDDS, phase diagrams were used to determine the optimal ratio of this compound, Cremophor® EL (surfactant), and Transcutol® (co-surfactant) for achieving a large self-nanoemulsifying zone. soeagra.com
The interpretation of these diagrams allows formulators to select the optimal concentrations of oil, surfactant, and co-surfactant to ensure the spontaneous formation of a stable nanoemulsion upon dilution in the gastrointestinal tract. americanpharmaceuticalreview.com
The ratio of surfactant to co-surfactant (Sₘᵢₓ ratio) is a critical factor that significantly influences the size and stability of the resulting nanoemulsion droplets. soeagra.comnih.gov This ratio affects the packing of the surfactant and co-surfactant molecules at the oil-water interface, which in turn determines the interfacial tension and the curvature of the interface. nih.gov
Studies have shown that varying the Sₘᵢₓ ratio can have a profound impact on the nanoemulsion region in a ternary phase diagram. farmaciajournal.comnih.gov For instance, research on paclitaxel SNEDDS investigated Sₘᵢₓ ratios (Cremophor® EL/Transcutol®) of 1:1, 2:1, 3:1, and 4:1. soeagra.com It was found that the 2:1 ratio produced the largest and most stable nanoemulsification region. soeagra.com Increasing the surfactant concentration relative to the co-surfactant generally leads to an increase in the nanoemulsion area up to an optimal point, beyond which the region may decrease. nih.gov
In another study, the effect of the Sₘᵢₓ ratio on the formation of loratadine (B1675096) microemulsions was investigated. farmaciajournal.com Increasing the Sₘᵢₓ ratio from 1:1 to 2:1 and then to 3:1 resulted in a significant increase in the size of the microemulsion region in the pseudo-ternary phase diagram. farmaciajournal.com This highlights the importance of optimizing the Sₘᵢₓ ratio to achieve efficient nanoemulsion formation.
Table 1: Influence of Surfactant/Co-surfactant (Sₘᵢₓ) Ratio on Nanoemulsion Region
| Sₘᵢₓ Ratio (Surfactant:Co-surfactant) | Observation | Reference |
| 1:2 | Narrower nanoemulsion field due to decreased surfactant concentration. | nih.gov |
| 1:1 | A certain nanoemulsion area is formed. | soeagra.comnih.gov |
| 2:1 | Showed the maximum nanoemulsion area compared to other ratios. | soeagra.comnih.gov |
| 3:1 | A decrease in the nanoemulsion region was observed compared to the 2:1 ratio. | soeagra.comnih.gov |
In Vitro Emulsification Efficiency Studies
In vitro emulsification efficiency studies are conducted to assess the ability of a SEDDS or SNEDDS formulation to spontaneously form a nanoemulsion upon dilution in an aqueous medium. mdpi.com This is a critical quality attribute, as it predicts the in vivo performance of the formulation. The efficiency of emulsification is typically evaluated by measuring the time it takes for the formulation to disperse and form a clear or slightly bluish-white emulsion, as well as the size and polydispersity index (PDI) of the resulting droplets. soeagra.com
One common method for assessing emulsification efficiency involves adding a specific amount of the formulation to a standard dissolution apparatus containing a relevant aqueous medium (e.g., distilled water, simulated gastric fluid) at 37°C with gentle stirring. mdpi.comitmedicalteam.pl The time for complete emulsification is recorded. itmedicalteam.pl
In the development of a paclitaxel SNEDDS, the optimized formulation demonstrated rapid self-nano-emulsification in water. soeagra.com Another study on an aprepitant (B1667566) formulation also included emulsification efficiency as a key evaluation parameter. mdpi.com The robustness of the formulation to dilution is also often tested by diluting the formulation at various ratios (e.g., 10-fold, 100-fold, 1000-fold) and observing the stability of the resulting nanoemulsion. mdpi.com
Nanoemulsion and Microemulsion Development Research
This compound is a versatile excipient utilized in the research and development of both nanoemulsions and microemulsions for various drug delivery applications. researchgate.netnih.govpsu.edu Nanoemulsions are kinetically stable colloidal dispersions of two immiscible liquids with droplet sizes typically in the range of 20-200 nm. iajps.combibliotekanauki.pl Microemulsions, on the other hand, are thermodynamically stable, isotropic systems with even smaller droplet sizes, usually between 10-100 nm. psu.edujopcr.com
In a study focused on developing a nanoemulsion for the anticancer compound plumbagin, this compound was used as the oil phase. researchgate.netnih.gov The resulting nanoemulsion, prepared using a low-energy spontaneous emulsification process, had an average hydrodynamic diameter of 30.9 nm with a narrow polydispersity, indicating a uniform droplet size distribution. researchgate.net This nanoemulsion demonstrated long-term stability and maintained its particle size in simulated physiological environments. researchgate.net
Similarly, research into microemulsion-based hydrogels for the topical delivery of metoprolol (B1676517) tartrate also explored the use of various excipients, with Propylene glycol derivatives often being considered for the oil or co-surfactant phase. farmaciajournal.com The selection of components for these formulations is often guided by the construction of pseudo-ternary phase diagrams to identify the optimal ratios for microemulsion formation. psu.edufarmaciajournal.com
The development of these advanced drug delivery systems often involves a systematic approach, including the screening of various oils, surfactants, and co-surfactants to find the most suitable combination for a particular drug and application. innovareacademics.in this compound's favorable properties, including its solubilizing capacity and role in emulsification, make it a frequently investigated component in these formulation efforts. innovareacademics.inresearchgate.net
Utilization in Oil-in-Water Nanoemulsion Systems
This compound, a propylene glycol monoester, is utilized as the oil phase in the formulation of oil-in-water (o/w) nanoemulsion systems. researchgate.netnih.govpensoft.net These nanoemulsions are biphasic dispersions of oil in water, stabilized by a film of surfactant and co-surfactant at the interface. researchgate.net The selection of an appropriate oil is a critical step in creating these formulations, as it must effectively solubilize the active drug compound to maintain it in a dissolved state within the nanoemulsion. tandfonline.com this compound (often referred to by the trade name Capryol 90) is frequently chosen for this purpose due to its high solubilization capacity for various lipophilic drugs. tandfonline.comnih.gov
In the development of these systems, this compound is combined with surfactants and co-surfactants to form a stable nanoemulsion upon the addition of an aqueous phase. researchgate.netnih.gov For instance, research has shown the successful formulation of a plumbagin nanoemulsion using this compound as the oil phase, with Labrasol (caprylocaproyl polyoxyl-8 glycerides) and Kolliphor RH40 (PEG-40 hydrogenated castor oil) as the surfactant and co-surfactant, respectively. researchgate.netnih.gov Similarly, it has been used in the preparation of 5-fluorouracil (B62378) nanoemulsions. tjpr.org The resulting nanoemulsions typically feature small droplet sizes, often in the range of 10 to 100 nanometers, which contributes to their stability and potential for enhanced drug delivery. researchgate.netnih.gov
Impact on Droplet Size and Polydispersity Index in Nanoformulations
The incorporation of this compound in nanoformulations has a significant impact on the resulting droplet size and polydispersity index (PDI), which are critical quality attributes. researchgate.netresearchgate.net Research has demonstrated that nanoemulsions formulated with this compound can achieve very small droplet sizes, with average hydrodynamic diameters reported to be as low as 30.9 nm. researchgate.netnih.gov The PDI, a measure of the uniformity of the droplet sizes, is often narrow in these formulations, indicating a homogenous dispersion. researchgate.netnih.gov
The ratio of this compound to the surfactant and co-surfactant mixture (Smix) plays a crucial role in determining these parameters. uc.pt Studies have shown that varying this ratio can lead to changes in droplet size and PDI. For instance, in some systems, an increase in the oil-to-surfactant ratio can lead to an increase in droplet size. uc.pt Conversely, optimizing this ratio can yield nanoemulsions with low PDI values, often below 0.1, without the need for high-energy homogenization techniques. uc.pt The specific type of surfactant used in conjunction with this compound also influences the final droplet size. uc.pt
| Formulation Component | Ratio (w/w) | Droplet Size (nm) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|
| This compound/Labrasol/Kolliphor RH40 | Optimized | 30.9 | Narrow | researchgate.netnih.gov |
| This compound/Kolliphor RH 40 | 4 | ~20 | <0.2 | uc.pt |
| This compound/Kolliphor RH 40 | 10 | ~40 | <0.2 | uc.pt |
Stability Investigations of Nanoemulsion Systems in Simulated Environments
The stability of nanoemulsions containing this compound has been investigated in various simulated physiological environments to predict their in vivo behavior. researchgate.netutm.my These studies are crucial for assessing the robustness of the formulation and its ability to protect the encapsulated drug until it reaches the site of absorption. researchgate.net Research has shown that nanoemulsions formulated with this compound exhibit good retention of their particle size and PDI after incubation in simulated gastric and intestinal fluids. researchgate.net
For example, a plumbagin-loaded nanoemulsion with this compound as the oil phase maintained its nano-scale dimensions after being dispersed in simulated physiological media for 24 hours at 37°C. researchgate.net This suggests potential stability within the gastrointestinal tract, which is essential for optimal drug absorption. researchgate.net In other studies, self-nanoemulsifying drug delivery systems (SNEDDS) using propylene glycol monocaprylate have demonstrated high bioaccessibility of active compounds after in vitro gastrointestinal simulation, indicating that the nanoemulsion structure remains intact and effectively delivers the payload. utm.my The stability of these systems is often attributed to the formation of a stable interfacial film by the surfactant and co-surfactant around the this compound oil droplets. researchgate.net
| Nanoemulsion System | Simulated Environment | Observation | Reference |
|---|---|---|---|
| Plumbagin-loaded nanoemulsion | Simulated physiological fluids | Good retention of particle size and PDI after 24h at 37°C | researchgate.net |
| Garlic oil SNEDDS | In vitro gastrointestinal simulation | 91.80% of active compounds survived | utm.my |
Lipid-Based Formulations (LBFs) Research
Integration into Various Lipid Vehicle Classifications
This compound is a versatile excipient integrated into various types of lipid-based formulations (LBFs), which are classified according to the Lipid Formulation Classification System (LFCS). nih.govamericanpharmaceuticalreview.com This system categorizes LBFs from Type I to Type IV based on their composition and requirement for digestion to disperse. americanpharmaceuticalreview.com this compound, being a lipid, can be a component of these different systems.
Specifically, it can be used in:
Type II LBFs , which consist of lipids and water-insoluble surfactants. nih.gov
Type III LBFs , which are self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) containing lipids, water-soluble surfactants, and co-solvents. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com this compound has been a component in SEDDS formulations. uibk.ac.at
Binary Lipid Systems (BLS) , a newer classification, where it can be combined with a single water-soluble surfactant to form stable microemulsions. nih.gov Studies have shown that propylene glycol monoesters, like this compound, can form small particles (less than 20 nm) when mixed with a high ratio of surfactant. nih.gov
Role in Modulating Lipid Digestion Pathways in Research Models
This compound can play a role in modulating lipid digestion pathways in research models. drug-dev.com As a component of LBFs, it undergoes digestion in the gastrointestinal tract, a process initiated by gastric lipase (B570770) and continued by pancreatic lipase. drug-dev.comanimbiosci.org The digestion of the lipid vehicle is a critical step for the release and subsequent absorption of the encapsulated drug. americanpharmaceuticalreview.com
The inclusion of this compound in a formulation can influence the natural process of lipid metabolism in the gut, known as lipolysis. drug-dev.com During lipolysis, lipids are broken down into smaller, more absorbable species like monoglycerides (B3428702) and fatty acids, which then form mixed micelles with bile salts. americanpharmaceuticalreview.com The drug, which was initially dissolved in the lipid, partitions into these micelles to be absorbed by the intestinal cells. americanpharmaceuticalreview.com While direct studies on the specific modulatory effects of this compound on lipid digestion pathways are not extensively detailed in the provided search results, its nature as a propylene glycol fatty acid ester suggests it participates in these digestive processes. thegoodscentscompany.com Furthermore, propylene glycol itself has been shown to influence lipid metabolism, suggesting that its esterified forms could also have an impact. nih.gov
Transdermal and Topical Delivery System Research
Propylene glycol monocaprylate has been extensively investigated as a component in transdermal and topical drug delivery systems due to its ability to enhance the permeation of drugs through the skin. gattefosse.comamericanpharmaceuticalreview.com
Propylene glycol monocaprylate is utilized as a co-surfactant and oil phase in the formulation of topical emulgels and microemulsions. gattefosse.comhumanjournals.com These systems are designed to improve the delivery of hydrophobic drugs.
Microemulsions are clear, stable, isotropic mixtures of oil, water, surfactant, and co-surfactant. Propylene glycol monocaprylate can function as the oil phase or as a co-surfactant in these formulations. humanjournals.commfd.org.mk For instance, it has been listed as a potential oil phase in transdermal nanoemulsions and as a co-surfactant in microemulsion-based gels. humanjournals.commfd.org.mk In the development of microemulsion-based emulgel formulations, propylene glycol has been used as a co-surfactant alongside a primary surfactant to create stable, transparent oil-in-water microemulsions. researchgate.net
A key application of propylene glycol monocaprylate in topical and transdermal research is as a penetration enhancer. gattefosse.comamericanpharmaceuticalreview.comnih.gov It facilitates the transport of active pharmaceutical ingredients across the stratum corneum, the outermost layer of the skin. mdpi.comnih.gov
Studies have shown that propylene glycol monocaprylate can significantly increase the permeation flux of various drugs. For example, in the development of a levodopa (B1675098) transdermal delivery system, propylene glycol monocaprylate demonstrated one of the highest permeation fluxes from both solution and pressure-sensitive adhesive (PSA) formulations. nih.gov Similarly, in a study on ketorolac (B1673617) transdermal systems, a binary cosolvent system of propylene glycol monocaprylate and diethylene glycol monoethyl ether showed a high permeation rate. tandfonline.com
The mechanism by which propylene glycol enhances permeation is thought to involve increasing the fluidity of the stratum corneum lipids and reducing diffusional resistance. americanpharmaceuticalreview.comnih.gov It can also act as a solvent for the drug within the formulation, which aids in its partitioning into the skin. americanpharmaceuticalreview.commdpi.com Research has shown that propylene glycol interacts with the lipid bilayers of the stratum corneum, localizing in the hydrophilic headgroup regions and slightly increasing the disorder of the lipid tails. nih.gov
Table 2: Research Findings on Propylene Glycol Monocaprylate in Dermal Permeation
| Drug | Formulation Type | Key Finding | Reference |
|---|---|---|---|
| Levodopa | Transdermal Delivery System (TDS) | Showed one of the highest permeation fluxes among ester-type vehicles. | nih.gov |
| Ketorolac | Transdermal System | A binary cosolvent system with diethylene glycol monoethyl ether exhibited a high permeation rate. | tandfonline.com |
| Glimepiride | Ethylene-vinyl acetate (B1210297) (EVA) matrix | Propylene glycol derivatives were among the enhancers studied to increase skin permeation. | tandfonline.com |
| General | Topical Formulations | Acts by increasing drug partitioning into the stratum corneum and solvating α-keratin. | nih.gov |
Novel Formulation Approaches in Academic Research
Propylene glycol monocaprylate is also featured in academic research exploring novel drug delivery platforms, including solid self-emulsifying drug delivery systems (S-SEDDS) and fast-dissolving oral films.
Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media. nih.gov S-SEDDS are solid dosage forms that contain liquid SEDDS, offering advantages like improved stability and manufacturing ease. abiteccorp.com
Propylene glycol monocaprylate (Type II, Capryol® 90) is frequently used as the oil phase or co-surfactant in SEDDS and S-SEDDS formulations. gattefosse.comnih.govmdpi.com It is a medium-chain triglyceride that is a popular choice for the oil component in these systems. mdpi.com In a study developing S-SEDDS for valsartan (B143634), propylene glycol monocaprylate was used as the oil phase. dergipark.org.tr The resulting S-SEDDS formulation showed higher permeability compared to the liquid SEDDS and the commercial product. dergipark.org.tr Another study on valsartan also utilized propylene glycol monocaprylate in the development of S-SEDDS. dergipark.org.tr
However, in some cases, propylene glycol monocaprylate may not be suitably solidified by certain solidification agents without the addition of a co-surfactant to ensure adequate drug dissolution and emulsion formation. abiteccorp.com
Table 3: Application of Propylene Glycol Monocaprylate in S-SEDDS Research
| Drug | Role of Propylene Glycol Monocaprylate | Key Finding | Reference |
|---|---|---|---|
| Valsartan | Oil Phase (Capryol® 90) | VST-S-SEDDS formulation had higher permeability values than the liquid VST-SEDDS formulation. | dergipark.org.tr |
| Valsartan | Oil Phase (Capyrol® 90) | Developed S-SEDDS formulations were compared for in vitro release studies. | dergipark.org.tr |
| General | Oil/Co-surfactant | Employed in numerous S-SEDDS products. | nih.gov |
Fast-dissolving oral films (FDOFs) are an alternative dosage form for patients who have difficulty swallowing tablets or capsules. These films are designed to disintegrate or dissolve rapidly when placed in the mouth.
Propylene glycol is commonly used as a plasticizer in the formulation of oral films, including FDOFs. nih.govajprd.comglobalresearchonline.net Plasticizers are added to improve the flexibility of the film and reduce its friability. nih.gov In the development of fast-dissolving oral films, various plasticizers, including propylene glycol, have been studied to optimize the film's mechanical properties and disintegration time. ajprd.comglobalresearchonline.netjournalijcar.org For instance, in a study on clopidogrel (B1663587) fast-dissolving films, propylene glycol was used as a plasticizer, and the formulation containing it was selected as the optimized one due to its good plasticity and in-vitro drug release. journalijcar.org
In the context of mouth-dissolving films for lipophilic or hydrophobic active ingredients, propylene glycol monocaprylate can function as an oil carrier or a lipophilic solvent for the active ingredient. google.com However, some oral film formulations specifically exclude surfactants with a low Hydrophile-Lipophile Balance (HLB) value, such as propylene glycol monocaprylate type I and type II. justia.com
Mechanistic Investigations of Biological Interaction and Permeation Enhancement
Modulation of Cellular Barrier Integrity in Research Models
Propylene (B89431) glycol 2-caprylate, also known as propylene glycol monocaprylate, has been investigated for its role as a permeation enhancer, particularly its effects on the integrity of cellular barriers in research models. These studies often utilize in vitro models of epithelial tissues, such as Caco-2 cell monolayers, which are a well-established tool for predicting intestinal drug absorption.
Effects on Tight Junction Proteins (e.g., Claudin-4, Occludin, Zonula Occludens-1) in In Vitro Epithelial Models
Tight junctions are crucial protein complexes that regulate the paracellular pathway, the passage of substances between cells. Research indicates that propylene glycol monocaprylate can modulate the expression and organization of key tight junction proteins.
In studies using Caco-2 cell monolayers, treatment with propylene glycol monocaprylate has been shown to decrease the expression levels of several tight junction-associated proteins, including claudin-4, occludin, and zonula occludens-1 (ZO-1). nih.gov The loosening of these tight junctions is a proposed mechanism by which propylene glycol monocaprylate enhances intestinal absorption, likely by facilitating transport via the paracellular route. researchgate.netnih.govresearchgate.net A derivative of propylene glycol, propylene glycol caprylate, has also been observed to affect tight-junction proteins like occludin and ZO-1 in intestinal epithelial cells. nih.gov
Influence on Transepithelial Electrical Resistance (TEER) in Cell Monolayers
Transepithelial electrical resistance (TEER) is a quantitative measure used to assess the integrity and confluence of epithelial cell monolayers. wpiinc.comcellqart.com A decrease in TEER values generally indicates a loosening of tight junctions and increased permeability of the cellular barrier. wpiinc.comcellqart.com
Studies have demonstrated that propylene glycol monocaprylate significantly reduces the TEER of Caco-2 cell monolayers. nih.govpharmaexcipients.com This effect is concentration-dependent, with higher concentrations leading to a greater reduction in TEER. nih.govpharmaexcipients.com For instance, at concentrations of 0.05%, 0.1%, and 0.25%, propylene glycol monocaprylate was observed to decrease TEER values, with the most significant drop seen at the highest concentration. nih.gov This reduction in TEER correlates with an increased permeability of the cell monolayer to various compounds. nih.govpharmaexcipients.com While some studies show a recovery of TEER values over time after the initial decrease, the sustained effect at higher concentrations suggests a significant, albeit potentially reversible, impact on barrier integrity. nih.gov
Table 1: Effect of Propylene Glycol Monocaprylate (Capryol® 90) on TEER in Caco-2 Cell Monolayers
| Concentration of Propylene Glycol Monocaprylate | Observation | Reference |
|---|---|---|
| 0.05% (v/v) | Reduced TEER values, with recovery to baseline observed at later time points. | nih.gov |
| 0.1% (v/v) | Reduced TEER values, with recovery to baseline observed at later time points. | nih.gov |
| 0.25% (v/v) | Decreased TEER values to a greater extent than lower concentrations. | nih.gov |
Paracellular Pathway Modulation Studies
The modulation of the paracellular pathway is a key mechanism by which propylene glycol monocaprylate enhances the permeation of substances across epithelial barriers. The evidence for this is strongly linked to its effects on tight junctions and TEER.
By loosening the tight junctions between epithelial cells, propylene glycol monocaprylate effectively increases the transport of molecules via the paracellular route. researchgate.netnih.govfiercepharma.com This is supported by findings that show increased permeability of insulin (B600854) across Caco-2 cell monolayers when treated with propylene glycol monocaprylate. nih.govpharmaexcipients.com The proposed mechanism involves a combination of paracellular transport through the reversible opening of these junctions and transcellular transport due to membrane fluidization. fiercepharma.com This dual action makes it an effective enhancer for intestinal absorption. fiercepharma.com
Alterations in Membrane Fluidity and Lipid Bilayer Structure
Beyond its effects on tight junctions, propylene glycol monocaprylate also interacts with the lipid components of cell membranes, leading to alterations in their structure and fluidity. This is another critical aspect of its permeation-enhancing mechanism.
Investigation of Interaction with Stratum Corneum Lipids
The stratum corneum is the outermost layer of the skin and serves as the primary barrier to the penetration of external substances. Propylene glycol monocaprylate has been shown to interact with the lipids of the stratum corneum, thereby enhancing skin penetration.
Research indicates that propylene glycol monocaprylate can fluidize and disrupt the highly ordered lipid packing within the stratum corneum. nih.govtjpr.orgbioline.org.br Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) studies have shown that it can lead to lipid fluidization and even extraction. tjpr.orgbioline.org.brbioline.org.br This disruption of the lipid structure is a key mechanism for its enhancement of percutaneous absorption. tjpr.orgbioline.org.br Furthermore, studies have shown that propylene glycol monocaprylate promotes an orderly flow of stratum corneum lipids. researchgate.netnih.gov It is suggested that its very low polarity allows it to penetrate the stratum corneum and interact with the lipid bilayers, increasing their fluidity. cir-safety.org
Impact on Plasma Membrane Domains in Cellular Studies
The plasma membrane is not a uniform structure but contains distinct microdomains, often referred to as lipid rafts, which are enriched in certain lipids and proteins. biorxiv.orgfrontiersin.org These domains play a role in various cellular processes, including signaling and membrane trafficking. frontiersin.org
Propylene glycol monocaprylate and related compounds can influence the fluidity of the plasma membrane. nih.gov An increase in membrane fluidity can alter the organization and function of these microdomains. fiercepharma.com The mechanism is thought to involve the insertion of the molecule into the lipid bilayer, which disrupts the tight packing of the lipids. fiercepharma.comnih.gov This fluidization of the membrane can facilitate the transport of molecules across the cell (transcellular transport), complementing its effects on the paracellular pathway. fiercepharma.com Glycol ethers, a class of chemicals to which propylene glycol derivatives belong, are known to have the potential to disrupt lipid assemblies within the cell membrane due to their physicochemical properties. biorxiv.org
Mechanisms of Solubilization and Drug Partitioning
Propylene glycol 2-caprylate, also known as propylene glycol monocaprylate, is a functional lipid excipient recognized for its role in enhancing the oral bioavailability of poorly soluble and poorly permeable active pharmaceutical ingredients (APIs). abiteccorp.com Its efficacy stems from its dual functionality as a powerful solubilizer and a permeation enhancer, which are critical for overcoming the challenges presented by APIs classified under the Biopharmaceutics Classification System (BCS) as Class II, III, and IV. abiteccorp.comgattefosse.compharmaexcipients.com
A primary mechanism by which propylene glycol monocaprylate improves drug delivery is through the significant solubilization of APIs with low aqueous solubility. gattefosse.compharmaexcipients.com It is frequently utilized as the oil phase or a co-surfactant in lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and microemulsions. gattefosse.compharmaexcipients.comnih.gov These systems are designed to form fine oil-in-water emulsions or microemulsions upon gentle agitation in the aqueous environment of the gastrointestinal tract, with the drug remaining dissolved in the oil droplets. nih.gov
The effectiveness of propylene glycol monocaprylate as a solubilizing agent has been demonstrated for numerous APIs. For instance, in the development of a SMEDDS for the anti-emetic drug aprepitant (B1667566), propylene glycol monocaprylate (as Capryol 90) showed the highest solubility potential for the drug (12.53 ± 0.35 µg/ml) compared to other oils like Labrafil M1944 and Labrafac. actascientific.com Similarly, it was selected as the oil phase for a cilnidipine (B1669028) solid-SEDDS due to its ability to effectively dissolve the poorly water-soluble drug. nih.gov In the formulation of a microemulsion for glimepiride, propylene glycol monocaprylate exhibited the highest solubility for the drug (1,614.90 ± 12.87 μg/mL), which was at least double that of other oils tested. dovepress.com Further research showed it could dissolve up to 20 mg/mL of mefenamic acid in a SNEDDS formulation. researchgate.net
The compound's ability to act as a lipophilic drug solubilizing agent is attributed to its composition, which consists mainly of propylene glycol monoesters of caprylic acid. gattefosse.comgoogle.com This structure provides both solubility and co-surfactant properties essential for forming stable microemulsions that keep the lipophilic drug in a solubilized state, preventing precipitation upon dilution in aqueous fluids. google.com
Table 1: Solubility of Poorly Soluble APIs in Propylene Glycol Monocaprylate (Capryol 90)
| Active Pharmaceutical Ingredient (API) | Drug Class | Reported Solubility in Propylene Glycol Monocaprylate | Formulation Context | Reference |
|---|---|---|---|---|
| Aprepitant | Antiemetic | 12.53 ± 0.35 µg/mL | SMEDDS | actascientific.com |
| Glimepiride | Antidiabetic | 1614.90 ± 12.87 µg/mL | Microemulsion | dovepress.com |
| Mefenamic Acid | NSAID | 20 mg/mL | SNEDDS | researchgate.net |
Beyond enhancing solubilization, propylene glycol monocaprylate actively facilitates the permeation of drugs across biological barriers such as the intestinal epithelium and the stratum corneum of the skin. gattefosse.comgattefosse.comnih.gov This is achieved by favorably influencing the drug's partition coefficient, which describes the distribution of a solute between two immiscible phases—in this case, the formulation vehicle and the biological membrane. latticescipub.com
One of the key mechanisms is the disruption of the highly organized lipid structure within the barrier. latticescipub.comamericanpharmaceuticalreview.com In the context of transdermal delivery, fatty acid esters like propylene glycol monocaprylate can fluidize the lipid lamellae of the stratum corneum. nih.govamericanpharmaceuticalreview.com This action increases the fluidity of the membrane, making it less of a barrier to drug diffusion. americanpharmaceuticalreview.com Studies on similar enhancers show they can also solvate α-keratin within the corneocytes, reducing drug-tissue binding and further promoting permeation. nih.govijpsr.com
Recent molecular-level investigations into a roflumilast (B1684550) cream revealed that propylene glycol monocaprylate significantly enhances skin retention by increasing the molecular mobility of the cream's oil phase and promoting an orderly flow of stratum corneum lipids. researchgate.net Crucially, it was found to act as a molecular "bridge," connecting the drug to collagen within the viable epidermis/dermis via hydrogen bonds, which substantially increases the miscibility of the drug within the skin layers. researchgate.net This enhancement of partitioning into the skin is a critical step for both topical and transdermal drug delivery. gattefosse.comgattefosse.com The potential to enhance the availability of drugs that are poorly absorbed due to a low partition coefficient is a major advantage of using this excipient. abiteccorp.com
Interaction with Efflux Pumps and Transporters in In Vitro Systems
P-glycoprotein (P-gp) is an ATP-dependent efflux pump located in the apical membrane of various cells, including intestinal epithelial cells, where it actively transports a wide range of substrate drugs back into the intestinal lumen, thereby limiting their oral absorption and bioavailability. dovepress.compensoft.net Overcoming P-gp-mediated efflux is a key strategy for improving the delivery of many APIs. nih.gov
While direct, potent inhibition of P-gp by propylene glycol monocaprylate is not extensively documented, there is evidence to suggest it contributes to bypassing P-gp efflux through indirect mechanisms. Pharmaceutical excipients, particularly surfactants and polymers, are known to inhibit P-gp. pensoft.netpharmaexcipients.com The mechanisms for this inhibition often involve altering the fluidity of the cell membrane or modulating the ATPase activity that fuels the pump. nih.govnih.gov
Propylene glycol monocaprylate, as a nonionic surfactant and lipid component, is known to interact with and fluidize the lipid bilayers of biological membranes, a mechanism consistent with its role as a permeation enhancer. nih.govamericanpharmaceuticalreview.com This alteration of the membrane microenvironment is a proposed mechanism by which other surfactants inhibit P-gp. nih.gov By fluidizing the membrane, the excipient can disrupt the optimal functioning of the embedded P-gp transporter. This can be considered an indirect form of inhibition, as it modifies the pump's operational environment rather than binding directly to its active site.
Furthermore, by effectively solubilizing the drug in a lipid-based system (like a microemulsion), propylene glycol monocaprylate helps the drug traverse the unstirred water layer and partition into the enterocyte membrane. dovepress.com This high local concentration and enhanced partitioning can help saturate the efflux mechanism, allowing a greater fraction of the drug to bypass P-gp and enter systemic circulation. Therefore, its role in P-gp inhibition is likely a combination of its membrane-fluidizing effects and its ability to enhance drug solubility and partitioning, which collectively help to circumvent the barrier posed by the efflux pump. dovepress.comnih.gov
Analytical and Characterization Methodologies in Academic Research
Particle Size and Distribution Analysis
The particle size and distribution of the dispersed phase are critical quality attributes of emulsion-based formulations, directly influencing their stability, appearance, and bioavailability.
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is the primary technique for characterizing the size of nanoparticles in formulations such as nanoemulsions containing Propylene (B89431) glycol 2-caprylate nih.govresearchgate.net. DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles in suspension malvernpanalytical.commdpi.com. Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, leading to slower fluctuations mdpi.com.
By analyzing these intensity fluctuations using an autocorrelator, the diffusion coefficient of the particles can be determined. The hydrodynamic diameter of the particles is then calculated from the diffusion coefficient using the Stokes-Einstein equation malvernpanalytical.com. This technique is widely used in the development of nanoemulsions to identify the optimal composition of excipients that yields nanoparticles within the desired size range, typically between 5 and 200 nm nih.govresearchgate.net. The measurements are often performed using a non-invasive backscatter (NIBS) detection system at a specific angle, such as 173°, and a controlled temperature to ensure accuracy and reproducibility nih.govresearchgate.net.
The two key parameters obtained from DLS analysis are the hydrodynamic diameter (Z-average size) and the Polydispersity Index (PDI) nih.govresearchgate.net. The hydrodynamic diameter is the intensity-based harmonic mean diameter of the particle population and represents the size of a hypothetical sphere that diffuses at the same rate as the particle being measured nih.gov. The PDI is a dimensionless measure of the broadness of the particle size distribution, ranging from 0 for a perfectly monodisperse system to 1 for a highly polydisperse system with multiple particle sizes scispace.com.
In the formulation of nanoemulsions with Propylene glycol 2-caprylate (often referred to by the trade name Capryol 90), DLS is used to optimize the ratio of the oil phase to the surfactant and cosurfactant mixture. Research has shown that a stable nanoemulsion of plumbagin (B1678898) using this compound as the oil phase achieved an average hydrodynamic diameter of 30.9 nm with a narrow polydispersity, indicating a stable and uniform formulation nih.govresearchgate.net. Low PDI values are desirable as they indicate a narrow and homogenous particle size distribution, which is often correlated with better long-term stability of the emulsion nih.gov.
The following table presents data from a study on a nanoemulsion formulated with this compound, showing the effect of the surfactant/cosurfactant to oil ratio on particle size and PDI.
| Surfactant-Cosurfactant/Oil Ratio (w/w) | Hydrodynamic Diameter (Z-average, nm) | Polydispersity Index (PDI) |
| < 1.2 | Broad size distribution | High |
| 1.35 | 30.9 | Narrow |
| 1.35 - 1.7 | Stable size distribution | Narrow |
Data sourced from a study on plumbagin-loaded nanoemulsions nih.gov.
Furthermore, the stability of these nanoemulsions in simulated physiological fluids can be assessed by monitoring changes in hydrodynamic diameter and PDI over time, which is crucial for predicting their in vivo behavior nih.govresearchgate.net.
| Medium | Incubation Time (h) | Hydrodynamic Diameter (nm) | PDI |
| 0.1 M HCl | 24 | Good retention of particle size | Good retention |
| 0.01 M Sodium Phosphate pH 6.8 | 24 | Good retention of particle size | Good retention |
| 0.01 M Sodium Phosphate pH 7.5 | 24 | Good retention of particle size | Good retention |
Stability data for plumbagin-loaded nanoemulsions in simulated physiological environments nih.govresearchgate.net.
Rheological Characterization of Emulsion Systems
Rheology is the study of the flow and deformation of matter, and it is a critical aspect of characterizing emulsion systems containing this compound. The rheological properties of an emulsion, such as its viscosity and flow behavior, dictate its physical stability, spreadability, and sensory characteristics.
Emulsion systems are often non-Newtonian fluids, meaning their viscosity changes with the applied shear rate. A common rheological behavior observed in these systems is pseudoplasticity, or shear-thinning, where the viscosity decreases as the shear rate increases icm.edu.pl. This property is desirable for many topical and oral formulations as it allows for easy spreading or pouring, while maintaining a higher viscosity at rest to prevent phase separation icm.edu.plresearchgate.net.
Rheological studies are typically conducted using a rheometer, which can perform measurements in both steady shear and oscillatory modes. In steady shear experiments, the viscosity is measured as a function of the shear rate, generating a flow curve. In a study on microemulsions formulated with propylene glycol dicaprylate/dicaprate, a related compound, the systems exhibited pseudoplastic rheological behavior icm.edu.pl. This indicates that the emulsions would be easy to spread upon application icm.edu.pl. Oscillatory shear experiments provide information on the viscoelastic properties of the emulsion, such as the storage modulus (G') and loss modulus (G''), which describe the elastic and viscous components of the material's response, respectively. The rheological properties of these emulsions are influenced by factors such as the concentration of the internal phase, the type and concentration of the emulsifier, and the particle size of the droplets icm.edu.pl.
The table below summarizes the rheological behavior of microemulsions containing propylene glycol diesters.
| Property | Observation | Implication |
| Flow Behavior | Pseudoplastic (Shear-thinning) | Easy to spread upon application icm.edu.pl |
| Viscosity Dependence | Dependent on emulsifier type and concentration | Formulation can be tuned for desired consistency icm.edu.pl |
| Stability | Stable with no phase separation | Good physical stability icm.edu.pl |
Assessment of Flow Behavior (e.g., Pseudoplasticity)
The flow behavior of formulations is a critical parameter in pharmaceutical sciences, influencing factors from manufacturing processes to application and bioavailability. Formulations are often characterized by their viscosity and response to shear stress. Some formulations exhibit pseudoplastic, or shear-thinning, behavior, where viscosity decreases as shear rate increases. This property is desirable in many topical and oral formulations.
In Vitro Permeation and Release Studies
Franz Diffusion Cell Methodologies for Dermal Absorption Research
The Franz diffusion cell is a standard apparatus used in vitro to study the percutaneous absorption and dermal penetration of active substances from topical formulations. This methodology typically involves mounting a membrane, such as excised animal or human skin, between a donor and a receptor chamber. researchgate.netmdpi.com The formulation is applied to the skin surface in the donor chamber, and the receptor chamber is filled with a fluid, maintained at a constant temperature, from which samples are periodically withdrawn for analysis. researchgate.netmdpi.com
Propylene glycol caprylate has been investigated for its role as a penetration enhancer in such studies.
In one study, Propylene glycol caprylate was shown to increase the permeability of 5-fluorouracil (B62378) (5-FU) through the abdominal skin of male hairless rats in Franz cell experiments. cir-safety.org
It also enhanced the dermal penetration of diclofenac through rat abdominal skin. cir-safety.orgcir-safety.org
However, its effect is not universal for all active compounds. For instance, research indicated that Propylene glycol caprylate did not enhance the dermal penetration of Loxoprofen. cir-safety.org These findings highlight its selective enhancement capabilities, which are evaluated using the robust and widely accepted Franz diffusion cell methodology.
Table 1: Summary of Franz Diffusion Cell Study Findings for Propylene Glycol Caprylate
| Active Drug | Membrane | Outcome |
|---|---|---|
| 5-Fluorouracil | Rat abdominal skin | Increased permeability cir-safety.org |
| Diclofenac | Rat abdominal skin | Increased dermal penetration cir-safety.orgcir-safety.org |
| Loxoprofen | Not specified | No enhancement observed cir-safety.org |
Dissolution Rate Studies in Simulated Physiological Environments
The stability and behavior of a formulation in physiological conditions are critical for predicting its in vivo performance. Studies are often conducted in simulated gastric and intestinal fluids to assess how a formulation might behave after oral administration.
In research on a nanoemulsion formulated with Propylene Glycol Caprylate (specifically Capryol 90, a propylene glycol monocaprylate) as the oil phase, its stability was tested in simulated physiological environments. nih.gov The study monitored changes in particle size after dispersing the nanoemulsion in 0.1 M HCl (simulating stomach acid) and phosphate buffers at pH 6.8 and 7.5 (simulating intestinal fluids). The results demonstrated good retention of particle size, indicating the formulation's stability in these environments, which is a prerequisite for predictable drug release and absorption. nih.gov
Table 2: Stability of Propylene Glycol Caprylate-Based Nanoemulsion in Simulated Physiological Media
| Medium | Time Point | Change in Particle Hydrodynamic Radius |
|---|---|---|
| 0.1 M HCl | 2 hours | Good retention of particle size nih.gov |
| pH 6.8 Buffer | 2 hours | Good retention of particle size nih.gov |
| pH 7.5 Buffer | 2 hours | Good retention of particle size nih.gov |
Cellular Permeability Assays
Caco-2 Cell Monolayer Experiments for Intestinal Permeability
The Caco-2 cell line, derived from human colorectal carcinoma, is a widely used and FDA-accepted in vitro model to predict the intestinal permeability of drug compounds. scispace.com When cultured on semi-permeable membranes, these cells differentiate to form a monolayer of polarized enterocytes with tight junctions and a brush border, mimicking the barrier properties of the human intestinal epithelium. scispace.comnih.govyoutube.com This model is invaluable for studying both passive and active transport mechanisms across the intestinal barrier. scispace.com
Propylene Glycol Caprylate has been specifically studied for its effects on intestinal permeability using this model. Research has identified it as a potential absorption enhancer for improving the intestinal absorption of drugs like insulin (B600854). nih.gov Mechanistic studies using Caco-2 cells and other methods have shown that Propylene Glycol Caprylate may enhance absorption by increasing membrane fluidity and loosening the tight junctions between cells. nih.gov It appears to open these tight junctions by reducing the expression of claudin-4, a key tight junction protein. nih.gov This action facilitates the transport of molecules that would otherwise have poor intestinal absorption. nih.gov
Assessment of Apparent Permeability Coefficients
The apparent permeability coefficient (Papp) is a quantitative measure derived from Caco-2 cell transport studies. It is calculated from the rate of appearance of a compound in the receiver chamber over time and is used to classify compounds based on their potential for in vivo absorption. nih.gov
A strong correlation has been observed between in vitro Papp values and in vivo human absorption for a wide range of compounds. nih.gov This allows for a standardized classification of permeability:
Poorly absorbed (0-20%): Papp < 1 x 10⁻⁶ cm/sec
Moderately absorbed (20-70%): Papp between 1-10 x 10⁻⁶ cm/sec
Well absorbed (70-100%): Papp > 10 x 10⁻⁶ cm/sec nih.gov
While a specific Papp value for this compound itself is not detailed in the provided research, its function as an absorption enhancer is quantified by its effect on the Papp of a co-administered drug. For example, in studies with insulin, the addition of Propylene Glycol Caprylate significantly enhanced insulin's transport, which would correspond to an increase in insulin's measured Papp value. nih.gov This demonstrates its utility in formulations for improving the oral bioavailability of poorly permeable drugs.
Table 3: Classification of Intestinal Permeability Based on Caco-2 Papp Values
| Permeability Class | Apparent Permeability Coefficient (Papp) | Corresponding Human Absorption |
|---|---|---|
| Low | < 1 x 10⁻⁶ cm/sec | 0-20% nih.gov |
| Moderate | 1-10 x 10⁻⁶ cm/sec | 20-70% nih.gov |
| High | > 10 x 10⁻⁶ cm/sec | 70-100% nih.gov |
Thermodynamic Stability Assessments of Formulations
Thermodynamic stability is a critical attribute of emulsified systems, such as nanoemulsions and self-nanoemulsifying drug delivery systems (SNEDDS), where this compound often serves as a key component of the oil phase. nih.govpharmacophorejournal.com These assessments are designed to simulate potential temperature fluctuations that a product might encounter during transportation and storage, thereby identifying formulations that are robust and resistant to phase separation, creaming, or cracking. researchgate.net
Freeze-Thaw and Heating-Cooling Cycles
Freeze-thaw and heating-cooling cycles are accelerated stability tests that subject formulations to extreme temperature variations to predict their long-term physical stability. researchgate.net Formulations that successfully withstand these rigorous tests without any signs of physical instability are considered thermodynamically stable. researchgate.net
Methodology in Academic Research:
In typical academic studies, formulations containing this compound are subjected to a series of temperature cycles. A common freeze-thaw cycle protocol involves storing the formulation at a low temperature, for instance, -21°C, for a minimum of 48 hours, followed by a period of thawing at a higher temperature, such as +25°C, for another 48 hours. researchgate.net This constitutes one cycle, and the process is often repeated for a minimum of three cycles. researchgate.net
Similarly, heating-cooling cycles expose the formulations to alternating high and low temperatures, for example, six cycles between 4°C and 45°C, with a storage duration of at least 48 hours at each temperature. researchgate.net
Research Findings:
Academic literature indicates that nanoemulsion formulations utilizing Propylene glycol monocaprylate (a synonym for this compound) have demonstrated the ability to withstand such thermodynamic stress tests. researchgate.netresearchgate.net Stable formulations are characterized by the absence of phase separation, creaming, or cracking upon visual inspection after the completion of the cycles. researchgate.net While specific data tables are not always published, the consistent reporting of stability in these studies underscores the suitability of this compound in creating robust emulsified systems. The stability is often attributed to the formation of a stable interfacial film and the small globule size of the nanoemulsions. nih.gov
Below is a representative data table illustrating the expected outcomes of a freeze-thaw stability study on a hypothetical nanoemulsion formulation containing this compound.
| Cycle Number | Visual Observation | Particle Size (nm) | Polydispersity Index (PDI) |
| Before Cycle | Homogeneous, translucent | 150.2 ± 2.5 | 0.15 ± 0.02 |
| After 1 Cycle | No phase separation | 151.5 ± 2.8 | 0.16 ± 0.03 |
| After 2 Cycles | No phase separation | 152.1 ± 3.1 | 0.17 ± 0.02 |
| After 3 Cycles | No phase separation | 153.0 ± 2.9 | 0.18 ± 0.03 |
This is a hypothetical data table created based on typical results reported in the literature.
Turbidimetric Analysis
Turbidimetric analysis is a quantitative method used to assess the stability of emulsions by measuring the turbidity or cloudiness of the formulation. An increase in turbidity over time or with temperature changes can indicate physical instability, such as particle aggregation or coalescence. atamanchemicals.com
Methodology in Academic Research:
In the context of formulations containing this compound, turbidimetric analysis can be employed to monitor the stability during heating-cooling cycles. The turbidity of the nanoemulsion is measured at different temperatures as it is heated and cooled. A stable formulation will exhibit minimal and reversible changes in turbidity with temperature fluctuations.
Research Findings:
The following is an illustrative data table representing potential findings from a turbidimetric analysis of a nanoemulsion containing this compound during a heating-cooling cycle.
| Temperature (°C) | Turbidity (NTU) - Heating | Turbidity (NTU) - Cooling |
| 25 (Initial) | 55.3 | 55.3 |
| 30 | 56.1 | 55.8 |
| 35 | 57.2 | 56.5 |
| 40 | 58.5 | 57.8 |
| 45 | 59.8 | 59.1 |
| 25 (Final) | - | 55.5 |
This is a hypothetical data table created based on the principles of turbidimetric analysis for emulsion stability.
Comparative Academic Investigations
Comparison with Other Propylene (B89431) Glycol Esters and Fatty Acid Derivatives
The chemical landscape of pharmaceutical excipients includes a wide array of propylene glycol esters and fatty acid derivatives, each with unique physicochemical properties that influence their function in drug formulations.
The efficacy of propylene glycol esters and fatty acid derivatives as permeation enhancers is intrinsically linked to their molecular structure. Key structural aspects influencing permeation enhancement include the fatty acid chain length, the degree of esterification of the propylene glycol, and the presence of other functional groups.
Influence of Fatty Acid Chain Length: Research indicates a correlation between the carbon chain length of the fatty acid esterified to propylene glycol and its ability to enhance skin permeation. Generally, medium-chain fatty acids (C8-C12) exhibit a pronounced effect. For instance, propylene glycol monocaprylate (C8) and propylene glycol monolaurate (C12) are recognized for their skin penetration enhancement properties. gattefosse.com Studies on various fatty acids have shown a parabolic relationship between lipophilicity and permeation enhancement, with an optimal logP value for interaction with the lipid domains of biological membranes. nih.gov For buccal permeation, a maximum enhancement was observed with capric acid (C10). nih.gov For transdermal delivery, this optimum is often seen with lauric acid (C12). mdpi.com
Degree of Esterification: The degree of esterification (mono- vs. di-ester) also plays a significant role. Monoesters of propylene glycol, such as propylene glycol monocaprylate, which contain a free hydroxyl group, often exhibit different interfacial and solubilizing properties compared to their diester counterparts like propylene glycol dicaprylate/dicaprate. made-in-china.comwisdomlib.org The presence of the monoester is often linked to better emulsifying and foaming properties. cnchemsino.com
Saturated vs. Unsaturated Fatty Acids: The degree of saturation in the fatty acid chain is another critical factor. Unsaturated fatty acids, such as oleic acid, are often more effective at enhancing percutaneous absorption than their saturated counterparts. rjpdft.com They are thought to create more disorder or "fluidity" within the lipid structure of the stratum corneum, forming permeable "pores" that facilitate the passage of drug molecules. rjpdft.com However, for some applications, saturated fatty acids are preferred for their stability.
Comparison with Other Fatty Acid Derivatives: When compared to other fatty acid derivatives, such as those of glycerol (B35011) (e.g., glyceryl monocaprylate), propylene glycol esters offer a different hydrophilic-lipophilic balance (HLB) and solvency profile. nih.gov For example, in one study, glyceryl caprylate showed a higher solubilization capacity for Atorvastatin (B1662188) calcium compared to propylene glycol monocaprylate. nih.gov Conversely, propylene glycol esters like propylene glycol monocaprylate are noted for their ability to enhance the uptake of orally administered drugs. drug-dev.com
A study comparing lactate (B86563) esters as penetration enhancers found that those with fatty alcohol moieties of 10-12 carbons were most effective, suggesting a structure-activity relationship. nih.gov Another study on azone-mimicking ionic liquids found that the C12 fatty acid derivative provided the highest skin penetration enhancement. mdpi.com
Table 1: Structure-Activity Relationship in Permeation Enhancement
| Structural Feature | Observation | Impact on Permeation Enhancement | Reference |
|---|---|---|---|
| Fatty Acid Chain Length | Medium-chain fatty acids (C8-C12) often show optimal enhancement. | Affects lipophilicity and interaction with stratum corneum lipids. A parabolic relationship is often observed. | gattefosse.comnih.govmdpi.com |
| Degree of Esterification | Monoesters can have different interfacial properties than diesters. | The presence of a free hydroxyl group in monoesters can influence emulsification and solubility characteristics. | made-in-china.comcnchemsino.com |
| Saturation of Fatty Acid | Unsaturated fatty acids are often more effective than saturated ones. | Unsaturated chains disrupt the lipid bilayer of the stratum corneum more effectively, increasing fluidity. | rjpdft.com |
| Esterifying Alcohol | Propylene glycol vs. glycerol esters offer different HLB values. | Impacts the overall polarity and solubilizing capacity of the excipient. | nih.gov |
Propylene glycol 2-caprylate is valued for its role as a water-in-oil (W/O) emulsifier and co-surfactant. gattefosse.comcymitquimica.com Its emulsifying efficiency is often compared to other propylene glycol esters and fatty acid derivatives to determine the most suitable agent for a specific formulation, such as a self-emulsifying drug delivery system (SEDDS).
Comparison with Other Propylene Glycol Esters: The emulsifying properties of propylene glycol esters are dependent on the monoester content; a higher monoester content generally leads to better performance. cnchemsino.com Propylene glycol monostearate, for example, is a powerful water-in-oil emulsifier. cnchemsino.com Propylene glycol monocaprylate, with a higher HLB value than some other esters, can function effectively as a co-surfactant in microemulsions. gattefosse.com
Role in Self-Emulsifying Drug Delivery Systems (SEDDS): In SEDDS, propylene glycol monocaprylate is often used as the oil phase or as a co-surfactant. wisdomlib.org Its performance is benchmarked against other medium-chain glycerides and propylene glycol esters. For example, studies have explored the formation of microemulsions using propylene glycol monocaprylate as the oil phase with various surfactants. researchgate.net The choice between propylene glycol monoesters and diesters, or between caprylate (C8) and laurate (C12) esters, will depend on the required HLB of the system and the specific drug being formulated. nih.govpharmaexcipients.com
Comparison with Fatty Acid Derivatives of Glycerol: Propylene glycol esters are often compared with monoglycerides (B3428702) and diglycerides. For instance, propylene glycol monostearate is known to stabilize the α-crystal form of distilled monoglycerides, which is beneficial in aerated food products and can be relevant for pharmaceutical foams. researchgate.net
Table 2: Relative Emulsifying Efficiencies
| Compound | Typical Function | Key Characteristics | Reference |
|---|---|---|---|
| This compound (Monocaprylate) | W/O Emulsifier, Co-surfactant, Solubilizer | Good foaming and emulsifying properties, particularly with high monoester content. HLB of ~5. | gattefosse.comcnchemsino.comondrugdelivery.com |
| Propylene Glycol Monostearate | W/O Emulsifier, Stabilizer | Powerful W/O emulsifier, stabilizes α-crystal form of monoglycerides. | cnchemsino.comresearchgate.net |
| Propylene Glycol Monolaurate | W/O Emulsifier, Co-surfactant | More lipophilic with a lower HLB (~3-5 depending on type). Known skin penetration enhancer. | gattefosse.comondrugdelivery.com |
| Glyceryl Monocaprylate | Emulsifier, Solubilizer | Medium-chain glyceride used in lipid-based formulations. | nih.gov |
Benchmarking Against Conventional Excipients and Solubilizers
The performance of this compound is frequently evaluated against traditional excipients and solubilizers to highlight its advantages in specific drug delivery applications.
Propylene glycol monocaprylate is a key component in various advanced drug delivery systems, particularly lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS). nih.govmdpi.com
Solubility Enhancement: Compared to conventional oils, modified oils like propylene glycol monocaprylate often provide superior drug-loading capacity. wisdomlib.org Its ability to solubilize poorly water-soluble drugs is a significant advantage over simple triglyceride oils. wisdomlib.org In a study with atorvastatin calcium, however, glyceryl caprylate showed higher solubilization capacity than propylene glycol monocaprylate. nih.gov
Bioavailability Enhancement: As a component of SEDDS/SMEDDS/SNEDDS, propylene glycol monocaprylate contributes to enhancing the oral bioavailability of poorly soluble drugs. researchgate.net These systems form fine oil-in-water emulsions or microemulsions in the gastrointestinal tract, which facilitates drug dissolution and absorption. It has been used in formulations for drugs like lovastatin (B1675250) and paclitaxel (B517696) to improve their delivery. srce.hrnih.gov
Transdermal Delivery: In topical and transdermal systems, propylene glycol monocaprylate acts as a solubilizer and a penetration enhancer. wisdomlib.org It has been shown to increase the permeability of drugs like 5-fluorouracil (B62378) through the skin. cir-safety.orgcir-safety.org Its performance is often compared to other enhancers like oleic acid and pyrrolidones. ijpsr.com
A notable characteristic of this compound is its ability to act synergistically with other formulation components, such as co-solvents and surfactants, to enhance drug delivery.
Synergy with Co-solvents: Studies have demonstrated that combining propylene glycol esters with co-solvents like propylene glycol (PG) or diethylene glycol monoethyl ether (Transcutol®) can lead to a significant, synergistic increase in drug permeation. ondrugdelivery.comucl.ac.uk For example, adding 5% propylene glycol caprylate to a co-solvent formulation of 80% propylene glycol increased the enhancement factor for 5-fluorouracil permeation from 0.58 to 441. cir-safety.org The combination of propylene glycol with oleic acid has been shown to increase drug flux tenfold. ijpsr.com
Synergy with Surfactants: In the context of SEDDS, the interaction between the oil phase (which can be propylene glycol monocaprylate), surfactants, and co-surfactants is critical. The combined use of two non-ionic surfactants with propylene glycol monocaprylate as the oil phase was shown to generate stable microemulsions with small particle sizes, which was not achievable with a single surfactant. researchgate.net This demonstrates a synergistic effect that improves the stability and performance of the drug delivery system.
Mechanism of Synergy: The synergistic effect often arises from a multi-pronged attack on the barrier to drug absorption. For instance, in transdermal delivery, a co-solvent like propylene glycol can hydrate (B1144303) the stratum corneum and act as a solvent for the drug within the membrane, while an enhancer like propylene glycol monocaprylate can disrupt the lipid bilayer. ijpsr.com This combined action is more effective than either agent alone. Similarly, in oral formulations, the combination of surfactants and co-solvents can create more stable and finer emulsions, leading to better drug solubilization and absorption. researchgate.netnih.gov
Table 3: Synergistic Effects of this compound
| Combination | Application | Observed Synergistic Effect | Reference |
|---|---|---|---|
| Propylene Glycol Caprylate (5%) + Propylene Glycol (80%) | Transdermal Delivery (5-Fluorouracil) | Massive increase in permeation enhancement factor (from 0.58 to 441). | cir-safety.org |
| Propylene Glycol + Oleic Acid (5%) | Transdermal Delivery | Increased drug flux by a factor of 10. | ijpsr.com |
| Propylene Glycol Monocaprylate + Two Non-ionic Surfactants (Tween 20 & Cremophor EL) | Oral Delivery (SMEDDS) | Formation of stable microemulsions with small particle size and higher drug loading. | researchgate.net |
| Propylene Glycol Monolaurate + Propylene Glycol | Dermal Delivery (Diclofenac Sodium) | High permeation was achieved with the binary system. | ondrugdelivery.com |
Emerging Research Directions and Future Perspectives
Integration into Advanced Nanocarrier Systems Beyond Emulsions
While propylene (B89431) glycol 2-caprylate is a known component of self-emulsifying drug delivery systems (SEDDS) and nanoemulsions, its application is expanding to more complex nanocarriers like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). mdpi.comocl-journal.orgthaiscience.infonih.gov
In the formulation of NLCs, propylene glycol 2-caprylate can be incorporated as the liquid lipid component. ocl-journal.org This addition of a liquid lipid to the solid lipid matrix of SLNs is purported to create imperfections in the crystal lattice, which can increase drug loading capacity and reduce the risk of drug expulsion during storage. ocl-journal.org For instance, NLCs formulated with propylene glycol monocaprylate (Capryol® 90) as the liquid lipid have been investigated for the oral delivery of peptides. ocl-journal.org These NLCs have demonstrated the ability to be internalized by cells, suggesting their potential to enhance the transport of therapeutic molecules across biological membranes. ocl-journal.org
The particle size of these nanocarriers is a critical factor influencing their biological interactions. Studies have shown that both SLNs and NLCs containing propylene glycol esters can be formulated to have particle sizes below 200 nm, a size range considered favorable for transport across mucosal barriers. ocl-journal.org
Computational Modeling and In Silico Formulation Design
The development of formulations containing this compound is increasingly being guided by computational modeling and in silico design. These approaches offer the potential to predict and optimize formulation performance before extensive laboratory work is undertaken, saving time and resources. mdpi.comnih.gov
Molecular dynamics (MD) simulations are being employed to understand the interactions between propylene glycol esters, other excipients, and active pharmaceutical ingredients at a molecular level. aip.orgdntb.gov.uaresearchgate.netarxiv.org For example, MD simulations can model the interactions between the ester and lipid bilayers, helping to predict its influence on membrane permeability. Force fields like CHARMM are used in these simulations to model these complex interactions. aip.org
Quantitative Structure-Activity Relationship (QSAR) models are another valuable in silico tool. These models can correlate the structural properties of molecules, such as the chain length of the fatty acid ester, with their physicochemical properties like the octanol-water partition coefficient (logP), which is a key predictor of bioavailability. By using these predictive models, researchers can screen and select the most promising ester structures for a particular application. mdpi.com
The use of in silico tools is becoming an integrated part of the formulation design process for lipid-based delivery systems, including those containing this compound. mdpi.comnih.govum.edu.mo
Novel Synthetic Routes for Tailored Ester Structures
Traditional synthesis of propylene glycol esters often involves chemical esterification, which can sometimes lead to byproducts. Emerging research focuses on novel synthetic routes to produce tailored ester structures with high purity and specific properties.
Enzymatic catalysis, particularly using lipases like Candida antarctica lipase (B570770) B, presents a greener and more specific alternative to chemical synthesis. This method can reduce the formation of unwanted byproducts such as diesters. Response surface methodology (RSM) is a statistical tool that can be used to optimize the reaction conditions for enzymatic synthesis, including variables like temperature, enzyme loading, and substrate molar ratio, to maximize the yield of the desired monoester.
These advanced synthetic methods allow for the creation of propylene glycol esters with specific fatty acid chain lengths and esterification positions, enabling the fine-tuning of their properties for specific applications.
Exploration of Specific In Vitro Biological Applications (Non-Pharmacological)
Beyond its role as a drug delivery vehicle, this compound is being investigated for its direct effects on biological systems in non-pharmacological in vitro studies. A significant area of this research is its function as a penetration enhancer for transdermal applications. doi.orgkoreascience.krnih.govcir-safety.orgresearchgate.net
In vitro permeation studies using Franz diffusion cells have demonstrated that propylene glycol monocaprylate can significantly increase the permeation of various active compounds through animal and human skin. doi.orgcir-safety.orgnih.gov For example, it has been shown to enhance the skin permeability of tenoxicam, a non-steroidal anti-inflammatory drug. doi.org The enhancing effect is often dependent on the co-solvents used. For instance, a combination of diethylene glycol monoethyl ether (DGME) and propylene glycol monocaprylate has been shown to produce a synergistic enhancement in skin permeability. doi.org
The mechanism by which this compound enhances skin penetration is thought to involve the disruption of the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin. This disruption increases the fluidity of the lipid bilayers, thereby facilitating the diffusion of permeants through the skin.
| Active Compound | Vehicle/Co-solvent | In Vitro Model | Observed Effect |
| Tenoxicam | Diethylene glycol monoethyl ether (DGME) | Hairless mouse skin | Significant increase in skin permeability. doi.org |
| Melatonin | - | Hairless mouse skin | High permeation flux and decreased lag time. koreascience.krnih.gov |
| 5-Fluorouracil (B62378) | Various transdermal formulations | Male hairless rat skin | Increased permeability. cir-safety.org |
| Ketorolac (B1673617) | Diethylene glycol monoethyl ether (DGME) | Excised hairless mouse skin | Enhanced permeation. nih.gov |
| Donepezil | Diethylene glycol monoethyl ether (DGME) | Excised hairless mouse skin | Enhanced permeation. nih.gov |
Methodological Advancements in Characterization
The precise characterization of this compound and its formulations is crucial for ensuring quality and performance. Advanced analytical techniques are continuously being developed and applied for this purpose. nih.govresearchgate.netbruker.combruker.com
Chromatographic methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are standard for the quantitative analysis and purity assessment of propylene glycol esters. shodexhplc.comakjournals.comcdc.govnih.gov The United States Pharmacopeia (USP) provides specific methods for the analysis of propylene glycol monocaprylate. shodexhplc.comshodex.com
Spectroscopic techniques provide detailed structural information. bruker.com Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 31P NMR, is a powerful tool for characterizing the composition of complex lipid mixtures containing propylene glycol esters without the need for extensive sample preparation. bruker.combruker.com Mass spectrometry (MS), often coupled with chromatographic techniques (e.g., UPLC-MS/MS), is used for the identification and quantification of these esters and their potential metabolites. confex.comresearchgate.netnih.gov
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA) are used to study the physical state and stability of formulations containing propylene glycol esters, such as identifying crystalline solvates that may form between the ester and an active ingredient. nih.govresearchgate.net Powder X-ray diffractometry (PXRD) is another key technique for characterizing the solid-state properties of these formulations. nih.govresearchgate.net
| Analytical Technique | Application in this compound Research |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and purity assessment. shodexhplc.comakjournals.comresearchgate.net |
| Gas Chromatography (GC) | Determination of propylene glycol concentrations in various samples. cdc.govnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization of mono- and diesters in complex mixtures. bruker.combruker.com |
| Mass Spectrometry (MS) | Identification and quantification of esters and their metabolites. confex.comresearchgate.netnih.gov |
| Differential Scanning Calorimetry (DSC) | Study of physical state and thermal stability of formulations. nih.govresearchgate.net |
| Powder X-ray Diffractometry (PXRD) | Characterization of crystalline structures in formulations. nih.govresearchgate.net |
Q & A
Q. What are the recommended analytical methods for characterizing propylene glycol 2-caprylate in purity assessments?
this compound should be analyzed using a combination of chromatographic and spectroscopic techniques. Gas chromatography (GC) with flame ionization detection (FID) is suitable for quantifying ester content, while Fourier-transform infrared spectroscopy (FTIR) can confirm functional groups (e.g., ester carbonyl peaks at ~1740 cm⁻¹). Pharmacopeial guidelines emphasize validated protocols for reproducibility, including retention time matching against reference standards and calibration curves .
Q. What are the key safety parameters to evaluate in toxicological studies of this compound?
Acute toxicity studies should follow OECD guidelines, focusing on oral and dermal LD50 values. Subchronic exposure assessments (28–90 days) must monitor hepatic and renal biomarkers (e.g., ALT, creatinine) due to the compound’s metabolism via esterases. Chronic studies should evaluate bioaccumulation potential using logP values and in vitro hepatocyte models. Historical data from propylene glycol analogs suggest low systemic toxicity but warrant scrutiny of caprylate metabolites .
Q. How is propylene glycol 2-capryolate synthesized in laboratory settings?
Synthesis involves esterification of propylene glycol with caprylic acid under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction optimization requires temperature control (80–120°C) and molar ratio adjustments (1:2 glycol-to-acid). Post-synthesis, vacuum distillation removes unreacted acids, while column chromatography isolates the monocaprylate isomer. Purity validation should adhere to USP monographs for related esters .
Advanced Research Questions
Q. How can researchers resolve contradictory data in stability studies of this compound under varying pH conditions?
Discrepancies often arise from analytical sensitivity or hydrolysis kinetics. To standardize protocols:
- Use buffered solutions (pH 2–9) with ionic strength controls.
- Employ high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to quantify degradation products.
- Apply Arrhenius modeling for accelerated stability testing (40–60°C). Cross-validate findings with nuclear magnetic resonance (NMR) to track ester bond cleavage .
Q. What experimental design considerations are critical for studying this compound as a drug solubilizer in lipid-based formulations?
- Phase Behavior: Use pseudo-ternary phase diagrams to assess microemulsion regions with varying oil:surfactant:water ratios.
- Bioavailability Metrics: Conduct in vitro lipolysis models (e.g., pH-stat titration) to quantify free fatty acid release, correlating with in vivo absorption.
- Compatibility: Screen for crystallization inhibitors (e.g., Poloxamer 407) to stabilize supersaturated states during storage. Reference pharmacokinetic data from propylene glycol monoester analogs for dose extrapolation .
Q. How can computational modeling improve the prediction of this compound’s metabolic pathways?
Molecular dynamics (MD) simulations can map esterase binding affinities, while quantitative structure-activity relationship (QSAR) models predict hydrolysis rates. Tools like GastroPlus® integrate solubility and permeability data to simulate first-pass metabolism. Validate predictions with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .
Q. What methodological challenges arise in quantifying trace degradation products of this compound in environmental samples?
- Matrix Interference: Solid-phase extraction (SPE) with C18 cartridges reduces background noise in water samples.
- Sensitivity Limits: Derivatize caprylic acid with BSTFA for GC-MS analysis, achieving detection thresholds <1 ppb.
- Isotopic Labeling: Use ¹³C-labeled this compound as an internal standard to correct recovery rates in soil matrices .
Methodological Guidance for Data Interpretation
Q. How should researchers statistically analyze batch-to-batch variability in industrial-grade this compound?
Apply multivariate analysis (e.g., PCA) to raw material purity, reaction time, and temperature data. Control charts (X-bar and R) identify out-of-spec batches. For regulatory compliance, calculate process capability indices (Cpk ≥1.33) and align with ICH Q3D guidelines for elemental impurities .
Q. What strategies mitigate confounding variables in cell-based assays evaluating this compound’s cytotoxicity?
- Solvent Controls: Use dimethyl sulfoxide (DMSO) at <0.1% to avoid solvent-induced stress.
- Metabolic Quenching: Pre-treat cells with esterase inhibitors (e.g., bis(4-nitrophenyl) phosphate) to isolate parent compound effects.
- Endpoint Selection: Combine MTT assays with real-time cell analysis (RTCA) to differentiate cytostatic vs. cytotoxic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
